molecular formula C20H14BrN3O3 B12484669 2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B12484669
M. Wt: 424.2 g/mol
InChI Key: UTOARAVOOAUKMP-UHFFFAOYSA-N
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Description

2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines a quinoline core with a pyrano ring, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method allows for the efficient construction of the complex heterocyclic framework in a single step. The reaction generally involves the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of scalable catalysts suggest that it can be produced on a larger scale using similar methodologies. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways involved in various biological processes. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile lies in its combination of a quinoline core with a pyrano ring, along with the presence of multiple functional groups.

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C20H14BrN3O3/c1-24-14-5-3-2-4-11(14)18-17(20(24)26)16(13(9-22)19(23)27-18)12-8-10(21)6-7-15(12)25/h2-8,16,25H,23H2,1H3

InChI Key

UTOARAVOOAUKMP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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